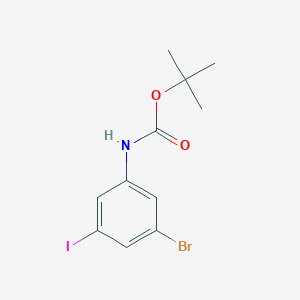

tert-Butyl (3-bromo-5-iodophenyl)carbamate

Description

Evolution of Carbamate (B1207046) Chemistry in Multi-functionalized Arenes

The use of carbamates as protecting groups for amines is a well-established strategy in organic synthesis, particularly in peptide chemistry. The tert-butoxycarbonyl (Boc) group, for instance, is prized for its stability under a range of reaction conditions and its facile removal under acidic conditions. mdpi.com In the context of multi-functionalized arenes, the carbamate group serves a dual purpose. Beyond its protective role, it can act as a powerful directing group in electrophilic aromatic substitution and ortho-metalation reactions, guiding incoming reagents to specific positions on the aromatic ring. This directing effect has been instrumental in the synthesis of complex, polysubstituted aromatic compounds.

Strategic Role of Aryl Halides in Ortho- and Meta-Functionalization Approaches

The presence of halogen atoms on an aromatic ring opens up a vast landscape of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions. Aryl halides are key substrates in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The position of the halogen atom dictates the strategic approach to functionalization. While ortho-functionalization can often be achieved through directed metalation strategies, where a nearby functional group guides a metal catalyst to the adjacent C-H bond, meta-functionalization has historically been more challenging. nist.gov The development of novel catalytic systems that can selectively activate meta C-H bonds is an active area of research, promising new avenues for the synthesis of previously inaccessible molecules. nist.gov

Significance of Differentially Halogenated Systems in Synthetic Methodology

Aryl compounds bearing two different halogen atoms, such as the bromo-iodo substitution pattern in tert-Butyl (3-bromo-5-iodophenyl)carbamate , are of particular strategic importance. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for sequential and site-selective cross-coupling reactions. Typically, the more reactive C-I bond can be functionalized first under milder conditions, leaving the C-Br bond intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for the controlled, stepwise construction of complex molecular architectures from a single, versatile precursor.

While the specific reactivity of This compound has not been extensively documented in peer-reviewed literature, its structure suggests significant potential as a building block in sequential cross-coupling strategies. The ability to introduce two different substituents at the 1,3,5-positions of a benzene (B151609) ring in a controlled manner is highly valuable for the synthesis of a wide range of targets, from pharmaceuticals to materials science.

Despite the logical synthetic utility of This compound , a notable scarcity of dedicated research publications limits a detailed discussion of its specific reaction chemistry and applications. The information available is largely confined to chemical supplier catalogs, which provide basic physical properties but no in-depth scientific studies. guidechem.comsigmaaldrich.com Further research into the synthesis and reactivity of this and similar differentially halogenated aryl carbamates is needed to fully unlock their potential in advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromo-5-iodophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAOZWJVDKYOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Bromo 5 Iodophenyl Carbamate and Analogues

Direct Synthesis Approaches

Direct synthesis methods involve the coupling of an amine or its synthetic equivalent with a dihalogenated benzene (B151609) derivative. These methods are often convergent and provide a straightforward route to the target compound.

The Buchwald-Hartwig amination represents a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate (B1207046). nih.gov For the synthesis of the target compound, this would involve the reaction of 1-bromo-3,5-diiodobenzene (B120974) with tert-butyl carbamate. A key development in this area is the use of a monodentate ligand, such as tert-butyl X-Phos, in combination with a palladium source like Pd₂(dba)₃·CHCl₃, which enables the reaction to proceed at room temperature. nih.gov The choice of base is critical, with sodium tert-butoxide being crucial for the success of the reaction, which can achieve yields ranging from 43-83% for various aryl bromides. nih.gov The higher reactivity of aryl iodides compared to bromides suggests that selective coupling at the bromine position of a bromo-iodobenzene precursor could be challenging but may be achieved under carefully controlled conditions. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation

| Component | Example Reagent/Condition | Role | Reference |

| Aryl Halide | Aryl Bromide | Substrate | nih.gov |

| Amine Source | tert-Butyl Carbamate | Substrate | nih.gov |

| Catalyst | Pd₂(dba)₃·CHCl₃ | Palladium Source | nih.gov |

| Ligand | tert-Butyl X-Phos | Stabilizes Catalyst | nih.gov |

| Base | Sodium tert-butoxide | Activator | nih.gov |

| Solvent | Toluene or Dioxane | Reaction Medium | nih.gov |

| Temperature | Room Temperature (17-22°C) | Reaction Condition | nih.gov |

The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl amines, ethers, and other derivatives, provides a classical alternative to palladium-catalyzed methods. wikipedia.org The Goldberg reaction, a specific variant for C-N bond formation, traditionally required harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing for milder reaction conditions. mdpi.com

Research has shown that copper(I)-catalyzed Ullmann-type C-N arylation can be highly regioselective. For instance, the reaction of 5-substituted-1,2,3-triiodobenzenes with primary carbamates using a copper(I) catalyst proceeds exclusively at the less sterically hindered terminal positions, affording 2,3-diiodinated N-aryl carbamates in yields up to 96%. rsc.orgrsc.org This high regioselectivity suggests that for a substrate like 1-bromo-3,5-diiodobenzene, coupling with tert-butyl carbamate would likely occur at one of the iodine positions due to the generally higher reactivity of aryl iodides over aryl bromides in Ullmann couplings. wikipedia.org A mild and efficient synthesis of N-aryl carbamates has also been achieved by reacting azidoformates with boronic acids using a copper chloride catalyst at room temperature, which proceeds without the need for an additional base or ligand. nih.gov

A well-established route to carbamates involves the trapping of an isocyanate intermediate with an alcohol. The key step is the generation of the aryl isocyanate, which can be accomplished through methods like the Curtius rearrangement. wikipedia.orgresearchgate.net This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org

For the target molecule, this pathway would start with 3-bromo-5-iodobenzoic acid. This acid would be converted to its corresponding acyl azide, for example, by treatment with diphenylphosphoryl azide (DPPA) or via an acyl chloride intermediate followed by reaction with sodium azide. nih.govorganic-chemistry.org The resulting 3-bromo-5-iodobenzoyl azide would then undergo Curtius rearrangement upon heating to form 3-bromo-5-iodophenyl isocyanate. wikipedia.orgresearchgate.net This reactive isocyanate is typically not isolated but trapped in situ with tert-butanol (B103910) to yield the desired tert-butyl (3-bromo-5-iodophenyl)carbamate. wikipedia.orgnih.gov This method is valued for its tolerance of a wide variety of functional groups. wikipedia.orgnih.gov Hindered ureas can also serve as precursors to isocyanates under neutral conditions, releasing the isocyanate, which can then be trapped by an alcohol. unc.edu

The most direct and common method for the synthesis of tert-butyl carbamates from primary anilines is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comyoutube.com This process involves the acylation of the amine with Boc₂O to form a carbamic acid intermediate, which is subsequently decarboxylated upon workup or is stabilized by the tert-butyl group. The reaction is typically performed in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like acetonitrile (B52724), tetrahydrofuran, or an aqueous mixture. chemicalbook.comfishersci.co.uk

To synthesize the target compound, this method would utilize 3-bromo-5-iodoaniline (B1439371) as the starting material. nih.gov The reaction with Boc₂O provides a high-yielding and clean route to this compound. chemicalbook.comyoutube.com The process is generally chemoselective for the amino group, leaving the aryl halides untouched. organic-chemistry.org

Table 2: Comparison of Direct Synthesis Routes

| Method | Key Intermediate | Typical Reagents | Key Advantages | Reference |

| Pd-Catalyzed N-Arylation | N/A | Pd₂(dba)₃, t-BuXPhos, NaOtBu | Mild, room temperature conditions | nih.gov |

| Cu-Catalyzed Coupling | N/A | CuI, Ligand (e.g., phenanthroline) | Cost-effective metal, high regioselectivity | wikipedia.orgrsc.orgrsc.org |

| Aryl Isocyanate Route | 3-bromo-5-iodophenyl isocyanate | DPPA, t-BuOH | High functional group tolerance | wikipedia.orgnih.gov |

| Carbamic Acid Route | 3-bromo-5-iodoaniline | Di-tert-butyl dicarbonate (Boc₂O), Base | High yield, operational simplicity, common | chemicalbook.comfishersci.co.uk |

Precursor Functionalization Strategies

This approach begins with a simpler, commercially available N-aryl carbamate, which is then elaborated through halogenation reactions to install the desired bromine and iodine atoms.

The tert-butoxycarbonyl (Boc) group on an aniline (B41778) is an ortho-, para-directing group for electrophilic aromatic substitution. However, direct halogenation of N-aryl carbamates often leads to mixtures of ortho and para products. nih.gov Achieving specific regioselectivity for a 3,5-disubstitution pattern on an unsubstituted N-Boc-aniline precursor is challenging via standard electrophilic halogenation.

A more controlled strategy would involve starting with a pre-substituted N-aryl carbamate. For example, one could start with tert-butyl (3-bromophenyl)carbamate and perform a regioselective iodination. The directing effects of the bromo and N-Boc groups would need to be carefully considered. Alternatively, starting with tert-butyl (3-iodophenyl)carbamate and performing a bromination could be another route. The use of specific halogenating agents and catalysts is crucial for controlling the position of the incoming halogen. nih.gov Methods involving oxidative halodeboronation, where a boronic acid handle is first installed and then replaced by a halogen, offer a powerful way to achieve high regioselectivity, particularly for ortho-halogenation, but could potentially be adapted for other substitution patterns. nih.gov

Bromination and Iodination Protocols for Aryl Carbamate Scaffolds

The introduction of bromine and iodine onto aryl carbamate frameworks is typically achieved through electrophilic aromatic substitution. The carbamate group is a moderately activating, ortho-, para-directing group. However, the synthesis of a meta-substituted product like this compound implies that the halogenation steps likely occur on a precursor aniline or that the directing effects are carefully manipulated.

Commonly, direct halogenation of aromatic rings requires a Lewis acid catalyst to polarize the halogen molecule, making it more electrophilic. youtube.com For bromination, this often involves using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). youtube.com The catalyst generates a more potent electrophile that can attack the aromatic ring. youtube.com A similar approach is used for chlorination with Cl₂ and a catalyst like AlCl₃ or FeCl₃. youtube.com

Direct iodination with I₂ is generally a reversible reaction and requires an oxidizing agent to remove the hydrogen iodide (HI) byproduct and drive the reaction to completion. youtube.com Reagents like nitric acid (HNO₃) or a combination of hydrogen peroxide (H₂O₂), and sulfuric acid (H₂SO₄) are often employed for this purpose. youtube.com

A more environmentally friendly approach for the halogenation of aromatic compounds utilizes orthoperiodic acid (H₅IO₆) in water. osti.gov For bromination, a combination of orthoperiodic acid and sodium bromide can efficiently brominate aromatic compounds at room temperature. osti.gov For iodination, orthoperiodic acid and sodium iodide are used, typically at a slightly elevated temperature (70 °C), to afford the iodinated products in excellent yields. osti.gov These methods offer the advantages of using water as a solvent and avoiding harsh metal catalysts. osti.gov

Another strategy involves decarboxylative halogenation, where a (hetero)aryl carboxylic acid is converted to an aryl halide. princeton.edu This method can be particularly useful for installing halogens in positions not easily accessible through direct electrophilic substitution. The process often involves a catalyst, such as copper, and a halogen source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for bromination or N-iodosuccinimide (NIS) for iodination. princeton.edu

Advanced Synthetic Techniques

Modern synthetic chemistry has moved towards developing more efficient, versatile, and environmentally benign methods. These include one-pot reactions that reduce workup steps, high-throughput approaches for rapid library synthesis, and green chemistry methodologies that minimize waste and hazard.

One-pot reactions, where multiple transformations occur in the same reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methods have been developed for the synthesis of aryl carbamates.

One such versatile procedure involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines and a phosgene (B1210022) equivalent like triphosgene, followed by reaction with a phenol (B47542), all within a single pot. organic-chemistry.orgresearchgate.net This approach avoids the need to handle sensitive and toxic carbamoyl chloride intermediates directly and has been shown to produce a wide range of O-aryl carbamates in high yields. organic-chemistry.org

Catalytic methods provide powerful one-pot strategies for carbamate synthesis. Palladium-catalyzed cross-coupling reactions are particularly effective. A notable method involves the coupling of aryl halides (chlorides or triflates) with sodium cyanate (B1221674) (NaOCN) in the presence of an alcohol. researchgate.netorganic-chemistry.org This reaction proceeds through an in situ generated aryl isocyanate intermediate, which is then trapped by the alcohol to yield the desired N-aryl carbamate. researchgate.netorganic-chemistry.org This technique is compatible with a broad range of alcohols and aryl halides. organic-chemistry.org

Copper-catalyzed reactions also enable efficient one-pot carbamate synthesis. The Ullmann-type C-N coupling of primary carbamates with aryl iodides, such as 5-substituted-1,2,3-triiodobenzenes, can produce diiodinated N-aryl carbamates with high regioselectivity. rsc.org Another copper-catalyzed approach couples aryl halides with potassium cyanate in an alcohol solvent, providing diverse aryl carbamates. researchgate.net

The following table summarizes key features of different one-pot synthetic strategies for aryl carbamates.

Interactive Data Table: One-Pot Synthesis Methods for Aryl Carbamates| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| None (Triphosgene) | Amine, Phenol, Triphosgene | In situ formation of carbamoyl chloride; avoids handling sensitive intermediates; broad scope. | organic-chemistry.orgresearchgate.net |

| Palladium/Ligand | Aryl Halide, Sodium Cyanate, Alcohol | In situ formation of isocyanate; tolerates various functional groups; applicable to chlorides and triflates. | researchgate.netorganic-chemistry.org |

| Copper(I) Iodide | Aryl Iodide, Primary Carbamate | Ullmann-type C-N coupling; high regioselectivity for poly-iodinated arenes. | rsc.org |

High-throughput synthesis (HTS) is a powerful strategy for rapidly generating large libraries of compounds for screening purposes, particularly in drug discovery. The robust and versatile nature of the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate makes it amenable to HTS formats. organic-chemistry.org By using automated liquid handlers and parallel reaction blocks, numerous combinations of different aryl halides and alcohols can be reacted simultaneously to produce a library of structurally diverse aryl carbamates.

Similarly, one-pot procedures that combine multiple steps, such as the tandem Seyferth-Gilbert homologation and Sonogashira coupling for alkyne synthesis, demonstrate the potential for creating complex molecules in a streamlined fashion suitable for combinatorial chemistry. organic-chemistry.org While not directly for carbamates, the principles of combining multiple reaction steps with robust catalysts are directly applicable to the high-throughput synthesis of carbamate libraries. organic-chemistry.org The development of solid-base catalysts also facilitates easier product purification, a key consideration in HTS where chromatographic separation of each compound is impractical. bohrium.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In carbamate synthesis, this often involves avoiding toxic reagents like phosgene and minimizing the use of volatile organic solvents. researchgate.net

A significant advancement is the use of carbon dioxide (CO₂) as a C1 source, representing a greener alternative to phosgene. researchgate.netrsc.org Carbamates can be synthesized from CO₂, amines, and alcohols, often under mild conditions and catalyzed by basic catalysts. rsc.org Another green approach utilizes dimethyl carbonate (DMC) as a non-toxic reagent and solvent for the methoxycarbonylation of amines to form carbamates. researchgate.net

Solvent-free methodologies offer further environmental benefits. An efficient and simple solvent-free method prepares primary carbamates from sodium cyanate, a phenol or alcohol, and trichloroacetic acid (TCA), which acts as a mild and effective reagent for the transformation. bohrium.com

Recent research has also focused on developing catalytic systems that operate under sustainable conditions. A novel method for converting Boc-protected amines directly into a variety of other carbamates uses lithium tert-butoxide as a simple base, eliminating the need for hazardous reagents or metal catalysts. rsc.org This approach is scalable and aligns well with the principles of sustainable chemistry. rsc.org

The following table highlights various green chemistry approaches to carbamate synthesis.

Interactive Data Table: Green Synthetic Methodologies for Carbamates| Methodology | Reagents | Key Advantages | Reference |

|---|---|---|---|

| CO₂ Utilization | Amine, Alcohol, CO₂, Basic Catalyst | Halogen-free; uses a cheap and abundant C1 source; mild conditions. | rsc.org |

| Dimethyl Carbonate (DMC) | Amine, Dimethyl Carbonate, Catalyst | Non-phosgene route; environmentally benign process. | researchgate.net |

| Solvent-Free Synthesis | Sodium Cyanate, Phenol/Alcohol, TCA | Simple, solvent-free; high yield and purity. | bohrium.com |

Reactivity and Transformational Chemistry of Tert Butyl 3 Bromo 5 Iodophenyl Carbamate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the transformational chemistry of tert-Butyl (3-bromo-5-iodophenyl)carbamate. nih.govacs.org The catalyst system, typically a palladium source and a phosphine (B1218219) ligand, is crucial for the success and selectivity of these reactions. cmu.edu The development of bulky, electron-rich phosphine ligands has significantly expanded the scope and efficiency of these transformations, allowing for the coupling of challenging substrates under mild conditions. nih.gov

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is one of the most widely used methods for constructing biaryl structures. rsc.orgnih.gov For a substrate like this compound, the key considerations are the selective reaction at one of the halide positions and the potential for subsequent reactions at the remaining site. nih.gov

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl, which correlates with the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) center more readily than the stronger C-Br bond. This inherent reactivity difference is the basis for achieving high regioselectivity when coupling di-halogenated substrates containing both bromine and iodine.

Kinetic studies have confirmed that the oxidative addition at a Csp²-Br bond is significantly influenced by the ligand on the palladium(0) complex. researchgate.net However, the greater reactivity of the C-I bond allows for selective coupling at the iodine position while leaving the bromine atom intact, provided the reaction conditions are carefully controlled. This chemoselectivity enables the use of molecules like this compound as platforms for stepwise functionalization. nih.gov For instance, in mixed halide substrates, the reaction preferentially occurs at the most reactive halide, such as the C-Br bond over a C-Cl bond, a principle that extends to the C-I versus C-Br system. rsc.orgnih.gov

| Feature | C-I Bond | C-Br Bond | Selectivity Principle |

| Relative Reactivity | Higher | Lower | Based on lower bond dissociation energy of the C-I bond, leading to faster oxidative addition. researchgate.net |

| Typical First Coupling Site | Yes | No | The Suzuki-Miyaura reaction can be directed to the iodine position selectively. nih.gov |

The differential reactivity of the C-I and C-Br bonds allows for the implementation of sequential and iterative cross-coupling strategies on a single substrate. nih.gov With this compound, a first Suzuki-Miyaura coupling can be performed selectively at the more reactive iodine position under relatively mild conditions. The resulting product, a bromo-aryl carbamate (B1207046), can then be subjected to a second, distinct cross-coupling reaction at the less reactive bromine site. nih.gov

Table representing a generic sequential Suzuki-Miyaura coupling strategy:

| Step | Reaction Site | Coupling Partner | Catalyst System (Example) | Conditions (Example) |

| 1 | C-I | Arylboronic Acid A | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 80 °C |

| 2 | C-Br | Arylboronic Acid B | PdCl₂(dppf) / K₃PO₄ | Toluene/H₂O, 110 °C |

The success of Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, particularly the phosphine ligand, which influences reaction rate, scope, and selectivity. nih.govmdpi.com While traditional catalysts like those using triphenylphosphine (B44618) (PPh₃) are effective, the development of bulky and electron-rich dialkylbiaryl phosphine ligands has dramatically expanded the utility of the reaction. nih.gov These advanced ligands promote the key steps of the catalytic cycle, enabling the coupling of previously difficult substrates, such as electron-rich or sterically hindered aryl halides, often at lower catalyst loadings and milder temperatures. nih.gov

For a substrate like this compound, a broad range of aryl- and heteroarylboronic acids can be used. nih.gov The carbamate group is generally stable under typical Suzuki-Miyaura conditions. nih.gov The choice of ligand can be tuned to optimize the reaction for a specific boronic acid or to control selectivity in di-halogenated systems. rsc.org For example, ligands like SPhos and DavePhos have proven to be exceptionally effective and versatile for a wide array of substrate combinations. nih.gov The solvent and base system also play a critical role, with combinations like toluene/water and bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ being commonly employed. mdpi.comuwindsor.ca

Table of Ligand Effects on Suzuki-Miyaura Coupling:

| Ligand Class | Example Ligands | General Characteristics | Typical Application |

| Triarylphosphines | PPh₃, P(o-Tol)₃ | Standard, air-stable | General purpose, often requires higher temperatures. researchgate.netorganic-chemistry.org |

| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, DavePhos, XPhos | High activity, broad substrate scope, allows for lower catalyst loading and room temperature reactions. nih.gov | Coupling of unactivated/hindered aryl chlorides and bromides, heteroaryl substrates. nih.gov |

Beyond C-C bond formation, palladium catalysis is a premier method for constructing C-N bonds, a reaction commonly known as the Buchwald-Hartwig amination. acs.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide variety of amines to form arylamine derivatives, which are prevalent structures in pharmaceuticals and materials science. acs.org The reaction can be applied to the C-I and C-Br bonds of this compound to introduce new nitrogen-based functional groups.

The term "amination of aryl carbamates" in this context refers to the C-N cross-coupling reaction performed on the aryl halide portion of the molecule, which bears a carbamate substituent. The Buchwald-Hartwig amination of this compound would involve reacting either the C-I or C-Br bond with a primary or secondary amine in the presence of a palladium catalyst and a base. cmu.edu Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the more reactive C-I bond.

Catalyst systems for C-N coupling have evolved significantly, with bulky, electron-rich phosphine ligands being crucial for high efficiency and broad scope, enabling the amination of even unreactive aryl chlorides. cmu.edu The choice of ligand is critical for achieving good yields and preventing side reactions. cmu.edu A variety of amines, including primary and secondary alkyl- and anilines, can be used as coupling partners. acs.orgcmu.edu An interesting related transformation is the use of tert-butyl carbamate itself as an ammonia (B1221849) surrogate in C-N couplings with other aryl halides to produce Boc-protected anilines. acs.org

Table of Common Components in Buchwald-Hartwig Amination:

| Component | Examples | Role in Reaction |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. cmu.edu |

| Ligand | (o-biphenyl)P(t-Bu)₂, BINAP | Stabilizes the Pd center and promotes oxidative addition and reductive elimination. cmu.edu |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile. cmu.eduresearchgate.net |

| Amine Source | Alkylamines, anilines, ammonia surrogates (e.g., benzophenone (B1666685) imine). cmu.eduacs.org | The nitrogen nucleophile for the C-N bond formation. |

C-N Cross-Coupling Reactions

Utilization of tert-Butyl Carbamate as an Ammonia Surrogate

In synthetic organic chemistry, the direct use of ammonia in cross-coupling reactions can be challenging due to its high volatility and potential for over-alkylation. To circumvent these issues, chemists often employ "ammonia surrogates," which are reagents that can introduce a primary amine group (-NH2) onto a molecule in a more controlled manner. Tert-butyl carbamate is a widely used ammonia surrogate in palladium-catalyzed amination reactions. nih.govresearchgate.netresearchgate.net

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes the reagent less volatile and more manageable than ammonia gas. nih.gov The C-N bond formation is achieved via a palladium-catalyzed cross-coupling reaction between an aryl halide (like this compound) and tert-butyl carbamate. researchgate.netsigmaaldrich.com Following the coupling reaction, the Boc group can be readily cleaved under acidic conditions to reveal the desired primary aniline (B41778). broadpharm.com This two-step sequence provides a reliable and efficient method for the synthesis of primary anilines from aryl halides. researchgate.net While direct examples with this compound are specific, the general utility of tert-butyl carbamate as an ammonia equivalent is well-established for a broad range of aryl halides. researchgate.netsigmaaldrich.com

Other Palladium-Catalyzed Transformations (e.g., Stille, Sonogashira)

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a palladium(0) catalyst, a key step in the catalytic cycles of reactions like the Stille and Sonogashira couplings. wikipedia.orguwindsor.ca This reactivity difference enables the selective functionalization of the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.

Stille Coupling: The Stille reaction forms a new carbon-carbon bond by coupling an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, a Stille coupling would be expected to occur selectively at the C-I bond. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.orguwindsor.ca This selectivity allows for the introduction of various groups (alkyl, vinyl, aryl, etc.) at the 5-position of the phenyl ring. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Stille coupling, the Sonogashira reaction of this compound would proceed selectively at the more reactive C-I bond. wikipedia.org This allows for the introduction of an alkyne moiety at the 5-position, creating a versatile intermediate for further synthetic manipulations. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

A representative table of conditions for these selective transformations is shown below, based on general knowledge of these reaction types.

| Coupling Reaction | Reagents | Catalyst/Conditions | Expected Product |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl, Toluene, Heat | tert-Butyl (3-bromo-5-R-phenyl)carbamate |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | tert-Butyl (3-bromo-5-alkynylphenyl)carbamate |

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has been the dominant metal for cross-coupling reactions, nickel catalysis has emerged as a powerful alternative, often enabling transformations that are challenging with palladium. rsc.orgcapes.gov.br Aryl carbamates, which can be robust and inert to palladium catalysis, have been shown to be excellent substrates in certain nickel-catalyzed reactions. rsc.orgcapes.gov.br

Amination of Aryl Carbamates

Nickel catalysts have proven effective for the amination of aryl carbamates. rsc.orgcapes.gov.brnih.gov This reaction involves the coupling of an aryl carbamate with an amine to form a new C-N bond, effectively replacing the carbamate group with an amino group. The scope of this methodology is broad, accommodating various amines and carbamate substrates, including those with electron-donating or electron-withdrawing groups. nih.govescholarship.org Typical conditions involve a nickel catalyst, such as Ni(cod)₂, a ligand like SIPr·HCl, and a base like NaOtBu in a solvent such as dioxane. nih.gov This transformation provides a direct route to aniline derivatives from readily available phenol (B47542) precursors, which are converted to aryl carbamates.

Suzuki-Miyaura Coupling with O-Carbamates

The nickel-catalyzed Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds between aryl carbamates (derived from phenols) and boronic acids. nih.govacs.org This reaction is significant because it utilizes the C-O bond of the carbamate, which is typically challenging to activate. nih.gov The use of nickel catalysts, such as NiCl₂/dppp or NiCl₂(PCy₃)₂, with a base like K₃PO₄, has enabled the successful cross-coupling of aryl carbamates with a variety of arylboronic acids. nih.govamazonaws.com Microwave heating has been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes. acs.orgorganic-chemistry.org This method provides a powerful tool for constructing biaryl structures from phenol derivatives. nih.gov

The table below summarizes typical conditions for these nickel-catalyzed reactions.

| Reaction | Substrate Type | Catalyst System | Coupling Partner | Product Type |

| Amination | Aryl Carbamate | Ni(cod)₂ / SIPr·HCl | Amine (e.g., Morpholine) | Aryl Amine |

| Suzuki-Miyaura | Aryl O-Carbamate | NiCl₂(PCy₃)₂ / K₃PO₄ | Arylboronic Acid | Biaryl |

Directed Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This reaction relies on a "directed metalation group" (DMG) that coordinates to an organolithium base (like n-butyllithium or sec-butyllithium) and directs the deprotonation of a nearby ortho-hydrogen atom. uwindsor.caacs.org

Carbamate as a Directed Metalation Group (DMG) in Directed ortho-Metalation (DoM)

The carbamate group, particularly the N,N-diethylcarbamate group (-OCONEt₂), is one of the most powerful directed metalation groups. nih.govacs.orgnih.gov The N-Boc-carbamate group on this compound can also function as a DMG, although it is generally less effective than the N,N-dialkylcarbamate. The carbonyl oxygen and the nitrogen lone pair of the carbamate chelate the lithium cation, positioning the base to abstract a proton from one of the adjacent carbon atoms.

In the case of this compound, the carbamate group would direct metalation to the C2 or C6 positions. The presence of the halogen atoms can influence the regioselectivity of the deprotonation. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles (e.g., iodine, aldehydes, alkyl halides) to introduce a new substituent at the ortho position. nih.gov This strategy allows for the precise synthesis of highly substituted aromatic compounds. For instance, studies on O-(3-halophenyl)-N,N-diethylcarbamates have shown that metalation occurs selectively ortho to the carbamate and meta to the halogen, and the resulting lithiated species can be trapped with electrophiles like iodine in high yields. nih.govacs.org

| Directed Metalation Group | Base | Electrophile (E+) | Product |

| -NHCO₂tBu | s-BuLi, TMEDA, THF, -78 °C | I₂ | tert-Butyl (2-iodo-3-bromo-5-iodophenyl)carbamate |

| -NHCO₂tBu | s-BuLi, TMEDA, THF, -78 °C | DMF | tert-Butyl (2-formyl-3-bromo-5-iodophenyl)carbamate |

Ortho-Selective Functionalization Mediated by the Carbamate Moiety

The carbamate group in this compound can act as a directed metalation group (DMG), facilitating the selective functionalization of the aromatic ring at the positions ortho to the carbamate. nih.govacs.org This process, known as directed ortho-metalation (DoM), involves the coordination of a strong base, typically an organolithium reagent, to the carbamate's carbonyl oxygen. nih.govorganic-chemistry.org This coordination increases the kinetic acidity of the ortho-protons, enabling their removal by the base to form an ortho-lithiated intermediate. organic-chemistry.org This intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. nih.govorganic-chemistry.org

The general mechanism for directed ortho-metalation is as follows:

Coordination of the organolithium base to the carbamate group. nih.gov

Deprotonation at the ortho position to form a stable ortho-lithiated species. nih.gov

Reaction of the lithiated intermediate with an electrophile to yield the ortho-substituted product. nih.gov

Several transition metals, including palladium, rhodium, ruthenium, and iridium, can also catalyze the ortho-selective C-H activation of N-aryl carbamates. magtech.com.cn These reactions often proceed through a cyclometalated intermediate, where the metal center is coordinated to both the carbamate oxygen and an ortho-carbon, leading to functionalization at that position. magtech.com.cn Factors such as the electronic properties of the substrate and steric hindrance can influence the reaction's yield and regioselectivity. magtech.com.cn For instance, substrates with electron-donating groups and less steric bulk tend to exhibit higher reactivity. magtech.com.cn

The following table summarizes examples of ortho-selective functionalization reactions mediated by carbamate moieties:

| Reaction Type | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Halogenation | Pd(OAc)₂ | ortho-Halogenated N-arylcarbamates | acs.org |

| Arylation | Pd(OAc)₂ | ortho-Arylated N-arylcarbamates | magtech.com.cn |

| Cyclization | Rh(III) | Cyclized products | magtech.com.cn |

| Alkenylation | Pd(OAc)₂ | ortho-Alkenylated N-arylcarbamates | magtech.com.cn |

Ipso-Substitution Reactions of Silylated Aryl Carbamates

Ipso-substitution provides a powerful method for the functionalization of aromatic rings, where an incoming electrophile displaces a substituent already present on the ring. In the context of aryl carbamates, the introduction of a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), can direct electrophilic substitution to the carbon atom to which the silyl group is attached. almerja.com

The C-Si bond in arylsilanes is susceptible to cleavage by electrophiles. almerja.com The mechanism of this ipso-substitution involves the attack of an electrophile on the aromatic ring at the silylated position. This attack is highly regioselective because the silicon atom stabilizes the resulting cationic intermediate, the Wheland intermediate, through hyperconjugation. almerja.com Subsequent cleavage of the C-Si bond by a nucleophile regenerates the aromatic system and yields the ipso-substituted product. almerja.com

This strategy allows for the conversion of stable arylsilanes into a variety of other functional groups. scholaris.ca For example, treatment of a silylated aryl carbamate with an electrophile like bromine would lead to the replacement of the silyl group with a bromine atom. almerja.com

Key features of ipso-substitution of silylated aryl carbamates include:

High Regioselectivity: The reaction occurs specifically at the carbon bearing the silyl group. almerja.com

Versatility: A wide range of electrophiles can be used to introduce different functional groups.

Mild Conditions: The reactions often proceed under relatively mild conditions.

The general reaction scheme is as follows:

Aryl-SiR₃ + E⁺ → [Aryl(SiR₃)(E)]⁺ → Aryl-E + SiR₃⁺

Where E⁺ is the electrophile.

Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. jk-sci.comyoutube.com

Acid-Catalyzed Cleavage Mechanisms

The most common method for the deprotection of Boc-protected amines involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). youtube.comwikipedia.org The mechanism proceeds through the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.commasterorganicchemistry.com

Formation of a Carbocation: The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid. commonorganicchemistry.commasterorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. commonorganicchemistry.commasterorganicchemistry.com

Protonation of the Amine: Under the acidic conditions, the liberated amine is protonated to form its corresponding salt. commonorganicchemistry.com

Commonly used acidic conditions for Boc deprotection are summarized in the table below:

| Reagent | Solvent | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | jk-sci.comwikipedia.org |

| Hydrochloric acid (HCl) | Methanol or Ethyl acetate (B1210297) | wikipedia.org |

| Sulfuric acid | - | nih.govacs.org |

| Methane sulfonic acid | - | nih.govacs.org |

Metal-Free Deprotection Protocols (e.g., Tris-4-bromophenylamminium Radical Cation)

While acidic conditions are prevalent, metal-free methods for Boc deprotection have been developed to offer milder alternatives. One such method employs the tris(4-bromophenyl)aminium radical cation, often referred to as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. organic-chemistry.orgnih.gov

This protocol facilitates the cleavage of the C-O bond in the tert-butyl group under neutral conditions. nih.gov The reaction is believed to proceed through the activation of the Si-H bond by the MB•+ catalyst. nih.gov This method is advantageous as it avoids the use of strong acids and high temperatures, making it compatible with sensitive substrates. nih.gov The reaction is typically carried out in solvents like acetonitrile (B52724) or dichloromethane. nih.gov

Reductive Deprotection Methods (e.g., Beta-Elimination)

Reductive methods for Boc deprotection are less common but can be useful in specific synthetic contexts. While the Boc group is generally stable to catalytic hydrogenation, certain reductive conditions can lead to its cleavage. For instance, treatment with zinc bromide in dichloromethane can selectively cleave secondary N-Boc groups. jk-sci.com

Another strategy involves a β-elimination mechanism, although this is not a standard method for Boc deprotection. More commonly, other protecting groups are designed to be cleaved via β-elimination.

Orthogonality in Protecting Group Strategies

In complex multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This concept is known as orthogonality. fiveable.mebham.ac.uk The Boc group plays a crucial role in orthogonal protecting group strategies due to its unique cleavage conditions. organic-chemistry.org

The Boc group is acid-labile, meaning it can be removed with acids like TFA. masterorganicchemistry.com This makes it orthogonal to other common amine protecting groups such as:

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is typically removed with a base like piperidine. total-synthesis.comorganic-chemistry.org

Cbz (benzyloxycarbonyl): This group is cleaved by catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com

This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of Fmoc or Cbz protected amines, and vice versa. masterorganicchemistry.comfiveable.me For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine can be treated with acid to selectively remove the Boc group, leaving the Cbz group untouched. masterorganicchemistry.com This level of control is essential in fields like peptide synthesis, where sequential and selective deprotection is required. fiveable.me

The following table illustrates the orthogonal nature of the Boc group with other common amine protecting groups:

| Protecting Group | Cleavage Condition | Orthogonal To |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Fmoc, Cbz |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Boc, Cbz |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc |

Mechanistic Investigations and Computational Studies

Reaction Pathway Elucidation

The primary application of tert-butyl (3-bromo-5-iodophenyl)carbamate in synthesis is in palladium-catalyzed cross-coupling reactions. The elucidation of the reaction pathways in these transformations is key to controlling the reaction outcomes.

The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, is initiated by the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically a Pd(0) complex. In the case of this compound, the presence of two different halogens raises the question of selectivity. The carbon-iodine bond is weaker than the carbon-bromine bond, and thus, oxidative addition is expected to occur preferentially at the C-I bond. This chemoselectivity is a cornerstone of its synthetic utility, allowing for sequential couplings.

The oxidative addition step involves the insertion of the palladium center into the carbon-halogen bond, leading to a Pd(II) intermediate. The general mechanism for this process is the reaction where the oxidation state of the metal center increases by two. This reaction cannot occur if the metal center of the complex doesn't have an accessible oxidation state two units higher than the initial state.

Following transmetalation (in the case of Suzuki coupling) or coordination of the coupling partner, the final step of the catalytic cycle is reductive elimination . This step involves the formation of the new carbon-carbon or carbon-heteroatom bond and the regeneration of the Pd(0) catalyst. Reductive elimination is the reverse of oxidative addition, where the oxidation state of the metal center decreases by two units. For reductive elimination to occur, the ligands to be coupled must be in a cis-position to each other on the metal center.

The efficiency of both oxidative addition and reductive elimination is influenced by the electronic and steric properties of the ligands on the palladium catalyst and the substituents on the aryl halide. The tert-butyl carbamate (B1207046) group, being an electron-donating group, can influence the electron density of the aromatic ring and thereby affect the rate of oxidative addition.

In Suzuki-Miyaura reactions, the transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. This process is crucial as it precedes reductive elimination. The mechanism of transmetalation can be complex and is highly dependent on the reaction conditions, particularly the base and solvent used.

For a substrate like this compound, after selective oxidative addition at the C-I bond, the resulting arylpalladium(II) iodide complex undergoes transmetalation. The generally accepted mechanism involves the activation of the organoboron reagent by the base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) complex. Two main pathways are often considered: one involving a palladium hydroxido complex and a neutral organoboron compound, and another involving a palladium halide complex and the organoboronate species. The presence of the carbamate group could potentially influence this step through steric hindrance or by coordinating to the metal center under certain conditions, although this is less common.

The choice of ligands and the palladium precursor is critical in controlling the selectivity and efficiency of cross-coupling reactions involving this compound. Bulky electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig families, are often employed to promote the challenging oxidative addition and reductive elimination steps.

The ligand's properties can influence:

Chemoselectivity: By tuning the steric and electronic properties of the ligand, the inherent preference for C-I versus C-Br bond activation can be further enhanced.

Reaction Rate: Electron-rich and bulky ligands can accelerate the rates of both oxidative addition and reductive elimination.

Catalyst Stability: The ligand stabilizes the palladium catalyst, preventing its decomposition and leading to higher turnover numbers.

For instance, in a Suzuki coupling, the use of a specific ligand set can allow for the selective coupling at the iodine position, leaving the bromine intact for a subsequent, different coupling reaction. This orthogonal reactivity is a powerful tool in the synthesis of complex molecules.

Theoretical Calculations and Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms at a molecular level.

While specific DFT studies on this compound are not readily found in the literature, the principles of such studies can be applied to understand its reactivity. DFT calculations can be used to model the entire catalytic cycle for a cross-coupling reaction involving this substrate.

Key aspects that can be investigated using DFT include:

Geometries and Energies of Intermediates: The structures and relative energies of the Pd(0) catalyst, the oxidative addition product (arylpalladium(II) complex), the transmetalation intermediate, and other species in the catalytic cycle can be calculated.

Transition State Structures and Energies: The transition states for the key steps (oxidative addition, transmetalation, and reductive elimination) can be located, and their activation energies can be calculated. This information provides a quantitative measure of the reaction barriers and can help explain the observed selectivity. For example, DFT calculations could precisely quantify the energy barrier for oxidative addition at the C-I bond versus the C-Br bond, providing a theoretical basis for the observed chemoselectivity.

Such computational studies have been instrumental in refining the mechanistic understanding of Suzuki-Miyaura reactions, for example, by identifying key intermediates in the transmetalation step.

The tert-butyl carbamate group is a protecting group for the aniline (B41778) functionality. Its removal is typically achieved under acidic conditions. However, under certain catalytic conditions, cleavage of the C-O bond of the carbamate can be a competing or desired reaction pathway.

Computational studies can be employed to investigate the mechanism and energetics of C-O bond cleavage in aryl carbamates. DFT methods can be used to calculate the bond dissociation enthalpies (BDEs) of the C-O bond. These calculations can help in understanding the factors that influence the stability of the carbamate group and the conditions under which its cleavage might occur. For instance, the electronic effect of the bromo and iodo substituents on the aromatic ring would influence the strength of the C-O bond, a factor that can be quantified through computational analysis.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step (RDS). slideserve.compkusz.edu.cn This is achieved by measuring the difference in reaction rates between a substrate and its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

While no specific KIE studies on this compound have been reported, we can infer potential applications from research on related aryl carbamates. For instance, in reactions involving C-H activation directed by the carbamate group, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage is part of the rate-determining step. researchgate.net

A hypothetical KIE study to investigate a directed C-H activation/functionalization at the C4 position of this compound would involve synthesizing the C4-deuterated analogue and comparing its reaction rate to the non-deuterated compound.

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical C-H Activation

| Substrate | Rate Constant (k) | kH/kD | Implication for Rate-Determining Step |

| This compound | kH | - | - |

| tert-Butyl (3-bromo-4-deutero-5-iodophenyl)carbamate | kD | > 2 | C-H bond cleavage is likely involved in the rate-determining step. |

| tert-Butyl (3-bromo-4-deutero-5-iodophenyl)carbamate | kD | ≈ 1 | C-H bond cleavage is likely not involved in the rate-determining step. |

Note: This table is for illustrative purposes only and does not represent actual experimental data for the title compound.

Stereochemical Aspects of Carbamate Transformations

The tert-butoxycarbonyl (Boc) group is achiral and does not directly impart stereochemistry. However, in reactions involving chiral reagents or catalysts, the carbamate group can play a significant role in influencing the stereochemical outcome of transformations on the molecule or on substituents introduced to it.

For example, if this compound were to undergo a reaction that introduces a new chiral center, the bulky Boc group could exert steric influence, favoring the formation of one diastereomer over another.

Furthermore, in the context of asymmetric catalysis, the carbamate's nitrogen and carbonyl oxygen atoms can act as coordinating sites for a chiral metal catalyst. This coordination can create a well-defined chiral environment around the reaction center, leading to high levels of enantioselectivity in the product. While specific examples involving this compound are not available, the principles of stereoselective synthesis of amino acid derivatives and other Boc-protected compounds are well-established. nih.govnih.gov

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Mass Spectrometry Techniques

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. While specific EIMS data for tert-Butyl (3-bromo-5-iodophenyl)carbamate is not widely published, the expected fragmentation pattern can be inferred from the analysis of structurally related molecules.

In a typical EIMS experiment, the molecule is bombarded with high-energy electrons (commonly 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (398.03 g/mol ), considering the most abundant isotopes of bromine (⁷⁹Br) and iodine (¹²⁷I). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with M+2 peaks of nearly equal intensity to the M+ peaks.

Key fragmentation pathways for tert-butyl carbamates often involve the loss of the tert-butyl group or isobutylene, and cleavage of the carbamate (B1207046) bond. For this compound, the following fragment ions would be anticipated:

| Predicted Fragment | Structure | m/z (for ⁷⁹Br, ¹²⁷I) | Notes |

| [M - C₄H₉]⁺ | [C₇H₅BrINO₂]⁺ | 341 | Loss of the tert-butyl group |

| [M - OC(CH₃)₃]⁺ | [C₆H₄BrIN]⁺ | 299 | Cleavage of the carbamate ester bond |

| [M - COOC(CH₃)₃]⁺ | [C₆H₅BrIN]⁺ | 298 | Loss of the entire tert-butoxycarbonyl group |

| [C₄H₉]⁺ | (CH₃)₃C⁺ | 57 | tert-butyl cation, often a prominent peak for Boc-protected compounds |

This table represents predicted data based on common fragmentation patterns of similar compounds and is for illustrative purposes.

Chromatographic Methods for Separation and Purity

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 3-bromo-5-iodoaniline) and the formation of the product.

A suitable mobile phase for the TLC analysis of this compound would typically consist of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). The polarity of the solvent system is optimized to achieve good separation between the starting materials, product, and any potential byproducts. For instance, a mobile phase of petroleum ether: ethyl acetate (4.5: 0.5 v/v) has been used for related Boc-protected anilines. nih.gov The spots on the TLC plate can be visualized under UV light (254 nm) due to the aromatic nature of the compound, or by using a suitable staining reagent.

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

| Compound | Typical Mobile Phase | Visualization | Expected Rf Range |

| This compound | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | UV (254 nm) | 0.3 - 0.5 |

| 3-bromo-5-iodoaniline (B1439371) (starting material) | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | UV (254 nm) | 0.1 - 0.3 |

This table provides expected values based on the relative polarities of the compounds and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution techniques used for the purification and purity analysis of this compound. These methods offer superior separation efficiency compared to TLC.

Reversed-phase HPLC is the most common mode for analyzing carbamate compounds. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. For related carbamates, UPLC-MS has been utilized to monitor reaction completion. synquestlabs.com

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Expected Retention Time | Dependent on the exact conditions, but would be longer than more polar impurities. |

This table outlines a general HPLC method that would likely be suitable for the analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While the analysis of this compound by GC is feasible, care must be taken due to the thermal lability of the tert-butoxycarbonyl (Boc) protecting group. At high temperatures in the GC inlet, the Boc group can undergo pyrolysis, leading to the formation of byproducts and potentially inaccurate quantification. nih.gov

To mitigate thermal decomposition, a lower inlet temperature and a rapid injection technique might be necessary. Alternatively, the compound can be derivatized to a more thermally stable analogue prior to analysis. The use of a moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate for separating halogenated aromatic compounds. uni.lu

| Parameter | Suggested Condition |

| Column | e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | Optimized to minimize degradation (e.g., 200-250 °C) |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents a starting point for developing a GC method for the analysis of this compound, with the caveat of potential thermal degradation.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. It provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. For a pure sample, the experimental and theoretical values should be in close agreement, typically within ±0.4%. nih.gov

The molecular formula for this compound is C₁₁H₁₃BrINO₂. sigmaaldrich.com The theoretical elemental composition can be calculated based on its molecular weight of 398.03 g/mol .

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 33.19 | 33.25 |

| Hydrogen (H) | 3.29 | 3.31 |

| Bromine (Br) | 20.07 | 20.01 |

| Iodine (I) | 31.87 | 31.80 |

| Nitrogen (N) | 3.52 | 3.55 |

| Oxygen (O) | 8.04 | 8.08 |

This table presents the theoretical elemental composition and hypothetical experimental data for a pure sample.

Advanced Characterization for Solid-State Analysis (e.g., X-ray Diffraction)

For crystalline solids, X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. Single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and intermolecular interactions, thereby unambiguously confirming the molecular structure.

To date, there are no publicly available reports on the single-crystal X-ray structure of this compound. However, if suitable crystals could be grown, XRD analysis would provide invaluable data for its solid-state characterization. The process would involve mounting a single crystal on a diffractometer and irradiating it with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Applications and Synthetic Utility in Contemporary Organic Chemistry

Building Blocks for Complex Molecular Architectures

The di-halogenated and protected aniline (B41778) structure of this compound allows for its use as a scaffold, enabling the sequential and regioselective introduction of various substituents. This capability is fundamental to the construction of complex molecular frameworks from a relatively simple starting material.

The primary utility of tert-butyl (3-bromo-5-iodophenyl)carbamate lies in its capacity to serve as a precursor to highly substituted anilines. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to its synthetic potential. The C-I bond is more reactive and susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 5-position while leaving the bromine at the 3-position intact.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, can be performed selectively at the iodo position. libretexts.orgwikipedia.orgorganic-chemistry.org Following the initial coupling, a second, distinct functional group can be introduced at the less reactive bromo position, often under slightly more forcing reaction conditions. Finally, removal of the Boc protecting group under acidic conditions liberates the aniline functionality, yielding a tri-substituted aniline derivative that would be challenging to synthesize through direct substitution methods. For instance, a Suzuki coupling could be performed at the iodine position, followed by a Buchwald-Hartwig amination at the bromine site. vulcanchem.com

Furthermore, after the synthesis of a substituted aniline, the resulting amine can be acylated to form a variety of anilide derivatives, which are common substructures in pharmaceuticals and advanced materials. nih.gov

Table 1: Hypothetical Sequential Cross-Coupling and Deprotection Sequence

This table outlines a potential multi-step synthesis to demonstrate the utility of this compound in creating a specific trisubstituted aniline.

| Step | Reaction Type | Position | Reagents and Conditions | Product |

| 1 | Sonogashira Coupling | C5 (Iodine) | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt | tert-Butyl (3-bromo-5-(alkynyl)phenyl)carbamate |

| 2 | Suzuki Coupling | C3 (Bromine) | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | tert-Butyl (3-aryl-5-(alkynyl)phenyl)carbamate |

| 3 | Deprotection | N-Boc | Trifluoroacetic acid (TFA), Dichloromethane (B109758) (DCM), rt | 3-Aryl-5-(alkynyl)aniline |

The same principles that apply to aniline synthesis extend to the broader preparation of polysubstituted aromatics and heteroaromatics. The sequential functionalization of the C-I and C-Br bonds allows for the precise installation of carbon-based or heteroatom-based substituents. libretexts.orgpressbooks.pub

For example, a Sonogashira coupling can introduce an alkyne at the 5-position, which can then serve as a handle for further transformations, such as cycloadditions or the formation of heterocyclic rings like indoles or furans. organic-chemistry.orgmdpi.com Subsequent coupling at the 3-position (e.g., Stille or Suzuki coupling) builds further molecular complexity. This step-wise approach provides chemists with precise control over the final structure of the polysubstituted aromatic product.

The strategic placement of functional groups is also critical in the synthesis of heteroaromatic compounds. For instance, related dihalo-N-Boc-protected heterocyclic precursors are used in complex syntheses. uni.lu The carbamate (B1207046) moiety can influence the reactivity of the ring and can be removed in the final stages of a synthetic sequence to reveal the target heterocycle.

While direct polymerization of this compound is not commonly reported, its derivatives are valuable monomers for advanced polymeric materials. After deprotection to reveal the 3-bromo-5-iodoaniline (B1439371), the dihaloaromatic structure is well-suited for step-growth polymerization reactions.

For instance, palladium-catalyzed polycondensation reactions, such as Suzuki or Sonogashira polymerizations, can utilize dihalo-monomers to create conjugated polymers. libretexts.orgmdpi.com These polymers, such as poly(aryleneethynylene)s or poly(arylenevinylene)s, are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.com The aniline functional group can be used to tune the electronic properties and solubility of the resulting polymer.

Advanced Material Science Applications

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of advanced organic materials. The presence of both bromine and iodine atoms allows for selective, sequential cross-coupling reactions, enabling the construction of complex, conjugated molecules with tailored properties for various applications in material science.

Donor Building Blocks for Organic Electronic Materials (e.g., OLEDs, OFETs)

In the field of organic electronics, materials with specific energy levels and charge-transport properties are essential for the fabrication of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This compound serves as a key starting material for the synthesis of larger, electron-rich systems that can function as the donor component in these devices.

The synthetic strategy often involves a two-step cross-coupling process. The more reactive carbon-iodine bond is typically addressed first, followed by a second coupling at the carbon-bromine bond. This stepwise functionalization allows for the precise introduction of different aromatic or heteroaromatic moieties, leading to the formation of complex, asymmetric structures. For instance, a Suzuki coupling can be performed at the iodo position, followed by a Buchwald-Hartwig amination or another Suzuki coupling at the bromo position. This approach is instrumental in building extended π-conjugated systems, which are fundamental to the performance of organic electronic materials. The carbamate group can be retained in the final structure or can be deprotected to the free amine, which can then be further functionalized.

| Device | Role of Derived Material | Key Synthetic Transformation |

| OLED | Hole-Transport Layer / Emissive Layer | Sequential Suzuki and Buchwald-Hartwig couplings |

| OFET | p-type Semiconductor | Palladium-catalyzed cross-coupling reactions |

Design of Organic Sensitizers in Photovoltaics

The principles that make this compound a useful building block for OLEDs and OFETs also apply to its use in the design of organic sensitizers for dye-sensitized solar cells (DSSCs) and other photovoltaic applications. In these devices, an organic dye, or sensitizer (B1316253), is responsible for absorbing light and injecting an electron into a semiconductor material, typically titanium dioxide (TiO2).

The modular nature of the synthesis, enabled by the differential reactivity of the halogen atoms, allows for the creation of donor-π-acceptor (D-π-A) structures. These are a common motif for efficient organic sensitizers. Starting from this compound, a donor group can be introduced at one position and, after a series of steps, an acceptor group can be linked to the other, with the central phenyl ring acting as part of the π-bridge. This synthetic flexibility is crucial for tuning the absorption spectrum and energy levels of the sensitizer to maximize the efficiency of the solar cell.

Methodology Development and Evaluation

Beyond its direct application in the synthesis of functional materials, this compound also plays a role in the broader context of chemical methodology development. Its complex and multifunctional nature makes it a valuable tool for chemists seeking to test the limits of existing reactions and to develop new, more powerful synthetic methods.

Informer Compound Libraries for Reaction Screening

In modern drug discovery and materials science, high-throughput screening (HTS) is often used to rapidly test large numbers of compounds for a desired activity. To facilitate this process, "informer libraries" are constructed, which are collections of structurally diverse and functionally interesting small molecules.

This compound is an ideal candidate for inclusion in such libraries. Its features include:

Multiple Reaction Sites: The presence of two different halogens and a protected amine offers multiple points for diversification.

Orthogonal Reactivity: The ability to selectively react one site over the others allows for the creation of a wide range of derivatives from a single starting material.

Three-Dimensional Shape: The bulky tert-butoxycarbonyl (Boc) group imparts a distinct three-dimensional character to the molecule.

By including this compound in a screening library, chemists can probe the substrate scope of a new reaction and quickly identify "hits" that can then be further optimized.

Facilitating Deeper Method Development for Performance and Utility

The development of new synthetic methods requires rigorous testing to establish their scope, limitations, and utility. Complex molecules like this compound serve as excellent test substrates for this purpose. A new cross-coupling reaction, for example, could be evaluated for its chemoselectivity by attempting to react only the iodo or the bromo group in the presence of the other.

The successful and selective transformation of a challenging substrate like this provides strong evidence for the utility and robustness of a new method. It demonstrates that the reaction is not only effective for simple model systems but can also tolerate other functional groups and perform selectively on a more complex molecular scaffold. This, in turn, accelerates the adoption of new methodologies by the broader chemical community for use in their own synthetic endeavors.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl (3-bromo-5-iodophenyl)carbamate?

Answer: Synthesis of this compound typically involves introducing halogen substituents (Br and I) onto a phenyl ring followed by carbamate protection using tert-butoxycarbonyl (Boc) groups. While direct protocols are limited, analogous routes for halogenated carbamates suggest:

- Halogenation : Sequential bromination and iodination of a phenyl precursor under controlled conditions (e.g., using N-bromosuccinimide or iodine monochloride).

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the product.

Note : The compound is commercially available as a building block (CAS 915413-42-2, molecular formula C₁₁H₁₃BrINO₂) for research use .

Q. How should researchers characterize this compound?

Answer: Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons adjacent to Br/I (deshielded signals) and the tert-butyl group (singlet at ~1.3 ppm).

- Mass Spectrometry (MS) : Observe isotopic patterns for Br (1:1 ratio for M/M+2) and I (distinct M+2/M+4 peaks).

- X-ray Crystallography : Resolve the halogen substituent positions and hydrogen-bonding interactions (e.g., N–H···O=C) using SHELX software for structure refinement .

- Elemental Analysis : Confirm Br/I content via combustion analysis or ICP-MS.

Q. What are the stability and storage requirements for this compound?

Answer:

- Storage : Store in a cool, dry environment (2–8°C) away from light and moisture. Use airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group .

- Stability : Stable under inert conditions but sensitive to strong acids/bases, which may cleave the Boc group. Thermal decomposition above 124°C may release toxic gases (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved for halogenated carbamates?

Answer:

- Heavy Atom Effects : Iodine’s high electron density can cause absorption errors in X-ray diffraction. Mitigate by using Mo-Kα radiation and multi-scan absorption corrections in SHELXL .

- Disorder Modeling : For disordered Br/I positions, apply restraints (e.g., SIMU/DELU in SHELX) or refine occupancy factors .

- Validation Tools : Cross-validate with Hirshfeld surface analysis or DFT-calculated geometries to resolve ambiguities .

Q. What are the regioselectivity challenges in cross-coupling reactions involving Br and I substituents?

Answer:

- Competitive Reactivity : Iodine typically undergoes oxidative addition faster than bromine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To prioritize Br reactivity:

- Monitoring : Use in situ ¹⁹F NMR (if fluorinated analogs exist) or LC-MS to track reaction progress.

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?

Answer: